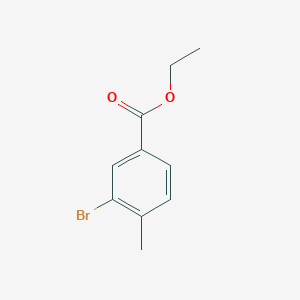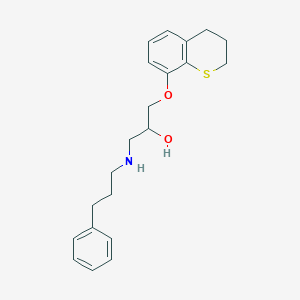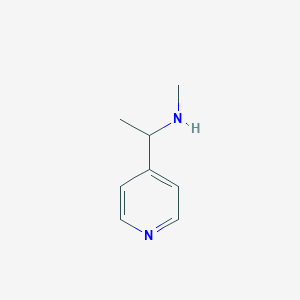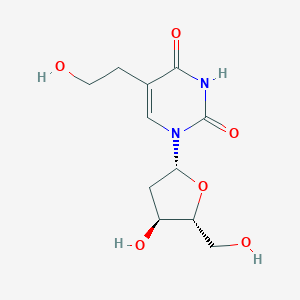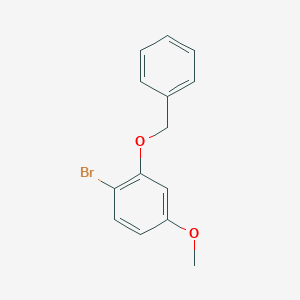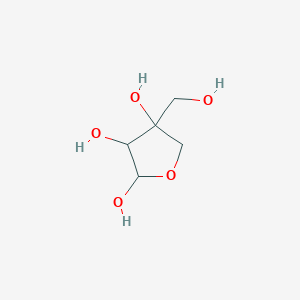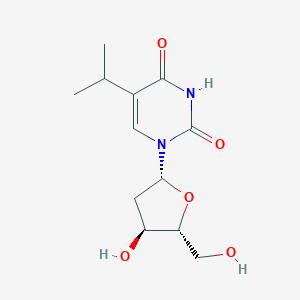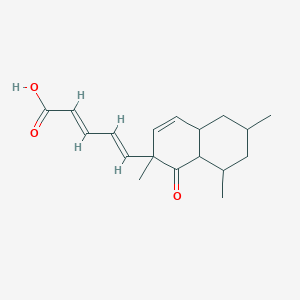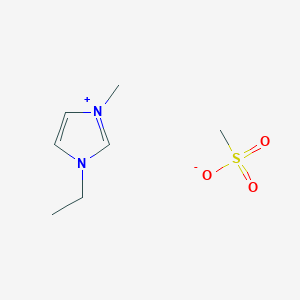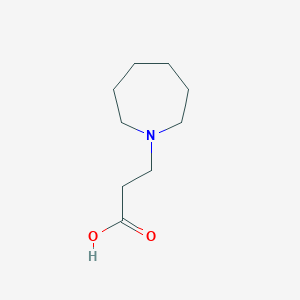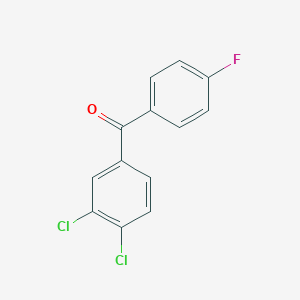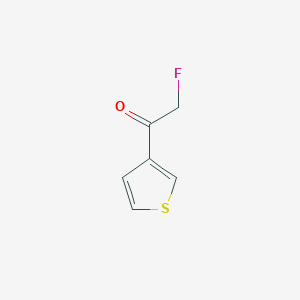
1-(3-Thienyl)-2-fluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Thienyl)-2-fluoroethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 2-fluoro-1-(3-thienyl)ethanone or FTE and is a yellowish liquid that has a pungent odor.
Mecanismo De Acción
The mechanism of action of 1-(3-Thienyl)-2-fluoroethanone is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by interfering with the synthesis of certain proteins. It has also been suggested that this compound may act by inducing apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-(3-Thienyl)-2-fluoroethanone has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-Thienyl)-2-fluoroethanone in lab experiments include its high purity, stability, and low toxicity. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of 1-(3-Thienyl)-2-fluoroethanone. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the study of the mechanism of action of this compound in more detail. Additionally, further research is needed to explore the potential applications of this compound in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(3-Thienyl)-2-fluoroethanone involves the reaction of 3-thiophenecarboxaldehyde with chlorodifluoromethane in the presence of a base. This reaction leads to the formation of 1-(3-Thienyl)-2-chloro-1,1-difluoroethane, which is then treated with potassium fluoride in dimethyl sulfoxide to yield 1-(3-Thienyl)-2-fluoroethanone.
Aplicaciones Científicas De Investigación
1-(3-Thienyl)-2-fluoroethanone has been extensively studied for its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and anti-inflammatory activities. This compound has also been studied for its potential use as a reagent in organic synthesis. Additionally, it has been studied for its potential use in the treatment of cancer and other diseases.
Propiedades
Número CAS |
145652-68-2 |
|---|---|
Nombre del producto |
1-(3-Thienyl)-2-fluoroethanone |
Fórmula molecular |
C6H5FOS |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
2-fluoro-1-thiophen-3-ylethanone |
InChI |
InChI=1S/C6H5FOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4H,3H2 |
Clave InChI |
IBDPREUHJPTZIK-UHFFFAOYSA-N |
SMILES |
C1=CSC=C1C(=O)CF |
SMILES canónico |
C1=CSC=C1C(=O)CF |
Sinónimos |
Ethanone, 2-fluoro-1-(3-thienyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



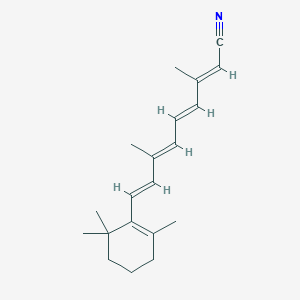
![Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate](/img/structure/B117880.png)
